2-Cyanobenzoic acid
Overview
Description
2-Cyanobenzoic acid, also known as o-cyanobenzoic acid, is an organic compound with the chemical formula C8H5NO2 . It belongs to the class of aromatic carboxylic acids and is widely used in various fields of research and industry due to its unique physical and chemical properties .
Synthesis Analysis
2-Cyanobenzoic acid can be prepared from phthalic anhydride . It has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives, and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .Molecular Structure Analysis
The molecular weight of 2-Cyanobenzoic acid is 147.13 . Its molecular formula is C8H5NO2 . The InChI key is DTNSDCJFTHMDAK-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Cyanobenzoic acid has been involved in various chemical reactions such as decarboxylation, decarboxylative halogenation, and protodecarboxylation . It has also been used in the study of ring-chain tautomeric equilibria .Physical And Chemical Properties Analysis
2-Cyanobenzoic acid is a solid at room temperature . It has a melting point of 212 °C . The density is 1.3±0.1 g/cm3 and the boiling point is 341.9±25.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Phthalamidine
- Scientific Field : Organic Chemistry
- Application Summary : 2-Cyanobenzoic acid may be used to synthesize phthalamidine .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of T-box Riboswitch Antiterminator RNA-binding Oxazolidinone Derivatives
- Scientific Field : Biochemistry
- Application Summary : 2-Cyanobenzoic acid has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of Benzoate Modified β-cyclodextrin Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 2-Cyanobenzoic acid has been used as a reactant in the synthesis of benzoate modified β-cyclodextrin derivatives .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of Pyrrolo [1,2-f]triazines for use as JAK2 Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Cyanobenzoic acid has been used as a reactant in the synthesis of Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Decarboxylation
- Scientific Field : Organic Chemistry
- Application Summary : 2-Cyanobenzoic acid can be used as a reactant in decarboxylation .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Decarboxylative Halogenation
- Scientific Field : Organic Chemistry
- Application Summary : 2-Cyanobenzoic acid can be used as a reactant in decarboxylative halogenation .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Protodecarboxylation
- Scientific Field : Organic Chemistry
- Application Summary : 2-Cyanobenzoic acid can be used as a reactant in protodecarboxylation .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Determination of Ring-Chain Tautomeric Equilibrium
- Scientific Field : Physical Chemistry
- Application Summary : Mass spectrophotometry, NMR, IR are extremely useful techniques to determine the ring-chain tautomeric equilibrium of 2-cyanobenzoic acid in all three phases .
- Methods of Application : The specific experimental procedures and technical details for this application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSDCJFTHMDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191732 | |
Record name | 2-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanobenzoic acid | |
CAS RN |
3839-22-3 | |
Record name | 2-Cyanobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3839-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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